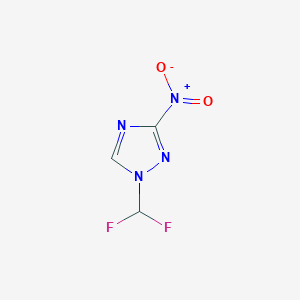

![molecular formula C14H26N2O5 B2555426 (2S)-4-Methyl-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]pentanoic acid CAS No. 2381486-17-3](/img/structure/B2555426.png)

(2S)-4-Methyl-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]pentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or function in biological or chemical systems.

Synthesis Analysis

This would involve a detailed step-by-step process of how the compound can be synthesized from readily available starting materials. It would also include the conditions required for each step, such as temperature, pressure, and catalysts.Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Tools like X-ray crystallography and NMR spectroscopy are often used for this purpose.Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This includes its reactivity with other compounds, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation.Scientific Research Applications

Thromboxane A2 Synthetase Inhibition and Receptor Blockade

A study by Clerck et al. (1989) discusses a compound (identified as R 68 070) that combines specific thromboxane A2 (TXA2) synthetase inhibition with TXA2/prostaglandin endoperoxide receptor blockade in one molecule. This dual activity was shown to be effective in inhibiting platelet aggregation and extending bleeding times in humans and animals, without affecting plasma coagulation or fibrinolysis. This suggests a potential application of the compound in analyzing the roles and interactions of arachidonic acid metabolites in pathologies (Clerck, Beetens, Water, Vercammen, & Janssen, 1989).

Anticonvulsant Evaluation

Scott et al. (1994) synthesized analogues of valproic acid, a widely used antiepileptic drug, to understand its extended seizure protection mechanism. Their research on the synthesized compounds, including their diastereomeric ethyl esters, aimed at evaluating their anticonvulsant properties. This study highlights the potential of chemical analogues in enhancing our understanding of drug mechanisms and developing new therapeutic agents (Scott, Adesioye, Ayuk, Edafiogho, John, Kodwin, Maxwell-Irving, Moore, & Nicholson, 1994).

Metabolite Identification in Propionic Acidemia

Truscott et al. (1979) identified abnormal metabolites, specifically 3-keto-2-methylvaleric acid and 3-hydroxy-2-methylvaleric acid, in the urine of a child with propionic acidemia. These metabolites, suggested to be produced from the self-condensation of propionyl-CoA, underline the importance of detailed metabolic profiling in diagnosing and understanding metabolic disorders (Truscott, Pullin, Halpern, Hammond, Haan, & Danks, 1979).

Furan Dicarboxylic Acid in Renal Impairment

Costigan, Yaqoob, and Lindup (1996) reported on the accumulation of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (5-propyl FPA) in patients with renal impairment. This furan dicarboxylic acid, which is an inhibitor of drug binding to albumin, could serve as a marker of tubular dysfunction, especially in renal transplant patients treated with cyclosporin. This highlights the compound's application in monitoring renal function and possibly guiding therapeutic interventions (Costigan, Yaqoob, & Lindup, 1996).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are often referred to for this information.

Future Directions

This involves predicting or proposing future research directions based on the current understanding of the compound. This could include potential applications, further reactions, or biological studies.

properties

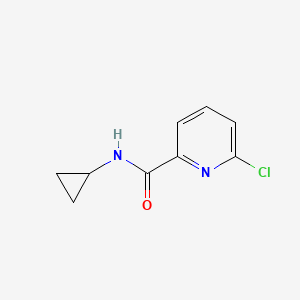

IUPAC Name |

(2S)-4-methyl-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O5/c1-8(2)7-10(12(18)19)16-11(17)9(3)15-13(20)21-14(4,5)6/h8-10H,7H2,1-6H3,(H,15,20)(H,16,17)(H,18,19)/t9-,10+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTAAOMGZFNNHS-ZJUUUORDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-4-Methyl-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]pentanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Chloro-4-fluorophenoxymethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2555347.png)

![8,10-dimethyl-2-propyl-N-(pyridin-3-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2555355.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide](/img/structure/B2555357.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2555358.png)

![N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4-nitroaniline](/img/structure/B2555363.png)

![3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2555364.png)

![5-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-1,2,4-triazol-3-amine](/img/structure/B2555366.png)